N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide

Catalog No.
S3220536
CAS No.
899992-21-3
M.F
C12H11N3O4
M. Wt
261.237
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide

CAS Number

899992-21-3

Product Name

N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-methyloxamide

Molecular Formula

C12H11N3O4

Molecular Weight

261.237

InChI

InChI=1S/C12H11N3O4/c1-14-11(17)12(18)15-8-6-4-2-3-5-7(6)19-9(8)10(13)16/h2-5H,1H3,(H2,13,16)(H,14,17)(H,15,18)

InChI Key

NXVPUMDMOWHDRO-UHFFFAOYSA-N

SMILES

CNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N

Solubility

not available
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide, or Moclobemide, is a heterocyclic compound that belongs to the oxazolidinone family. It was first synthesized in 1972 by a team of scientists at Hoechst AG, a German pharmaceutical company. Moclobemide was subsequently introduced in the market as an antidepressant medication in the early 1990s. It is currently used in the treatment of major depressive disorder, social anxiety disorder, and panic disorder.
Moclobemide is a white to off-white crystalline powder with a melting point of 132-142°C. It is soluble in water, methanol, and ethanol. The chemical formula of Moclobemide is C13H17N3O2, and its molecular weight is 251.3 g/mol.
The synthesis of Moclobemide involves several steps, including the condensation of 3-aminophenol with ethyl oxalate, followed by cyclization with ammonium carbonate and treatment with hydrazine hydrate to yield the intermediate compound, 2-(2-hydroxyphenyl)-2-oxazoline. The final step involves the acylation of the intermediate compound with 4-chlorobenzoyl chloride to form the desired product, N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide.
Various analytical methods have been employed to characterize Moclobemide, including spectroscopy techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Chromatography techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) have also been used.
Moclobemide is a reversible inhibitor of monoamine oxidase (MAO). It selectively inhibits the MAO-A isoform, which is responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Moclobemide increases the levels of these neurotransmitters in the brain, leading to its therapeutic effects in depression and anxiety disorders.
Moclobemide has been shown to have a good safety profile in clinical trials, with few serious side effects reported. However, like all medications, there is a potential for adverse effects, such as gastrointestinal distress, headache, and insomnia. In scientific experiments, the safety and toxicity of Moclobemide depend on the dosage and duration of exposure. The recommended dosage for Moclobemide is 300-600 mg/day, and it is generally well-tolerated at this dose.
Moclobemide has been used in various scientific experiments to study the role of MAO in various physiological and pathological conditions. It has been used to investigate the role of MAO in depression, anxiety, and substance abuse disorders. Additionally, Moclobemide has been used to study the interaction between MAO inhibitors and other medications, including antidepressants and anxiolytics.
The current state of research on Moclobemide is focused on investigating its potential applications in various fields of medicine and biotechnology. Recent studies have shown that Moclobemide may have neuroprotective effects and can delay the onset of Alzheimer's disease. Additionally, Moclobemide has been investigated for its potential antitumor activity and as a potential treatment for Parkinson's disease.
The potential implications of Moclobemide in various fields of research and industry are vast. In medicine, Moclobemide has the potential to be used as a neuroprotective agent, as a treatment for neurodegenerative diseases, and as an adjunct therapy for chemotherapy. In biotechnology, Moclobemide can be used as a tool to investigate the role of MAO in various physiological and pathological conditions. In the pharmaceutical industry, Moclobemide's selectivity for MAO-A makes it an attractive target for the development of new antidepressant and anxiolytic medications.
Despite its potential applications and implications, there are some limitations to the use of Moclobemide. One major limitation is its selectivity for MAO-A, as this limits its potential applications to conditions that involve abnormalities in serotonin, norepinephrine, and dopamine. Additionally, the long-term safety and efficacy of Moclobemide require further investigation. Some future directions for research include investigating the neuroprotective effects of Moclobemide in other neurodegenerative diseases, such as Huntington's disease, and investigating the potential of Moclobemide as a therapeutic agent for substance abuse disorders.

XLogP3

1

Dates

Modify: 2023-08-19

Explore Compound Types